(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C16H23ClN2O2 It is a derivative of pyrrolidine and is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, is reacted with tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Introduction of Chlorobenzyl Group: The tert-butyl carbamate derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the chlorobenzyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate
- ®-tert-Butyl 1-(4-methylbenzyl)pyrrolidin-3-ylcarbamate
- ®-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
Uniqueness
®-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCWXSGPCIKQE-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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